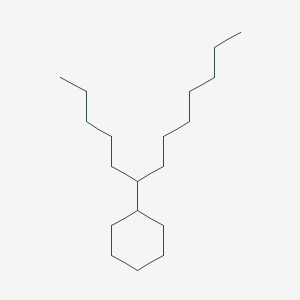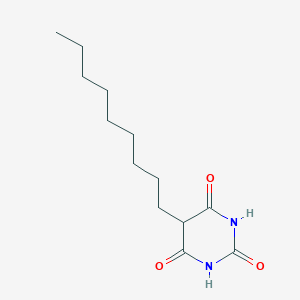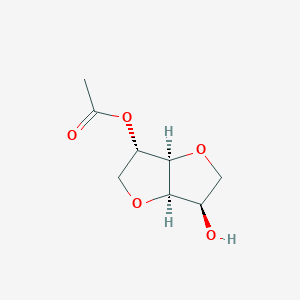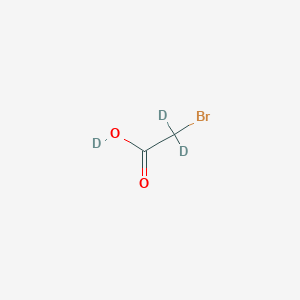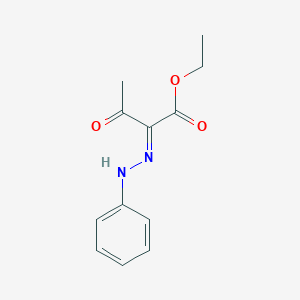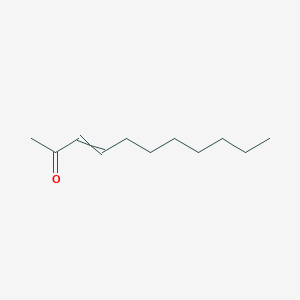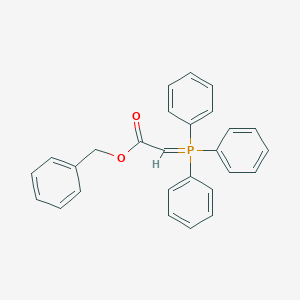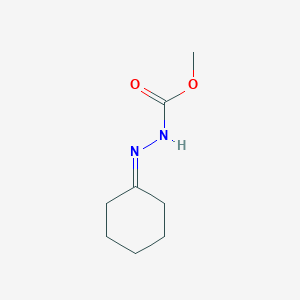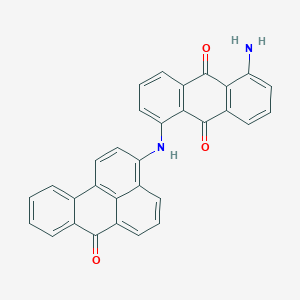
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone, also known as BOAA, is a synthetic compound that belongs to the anthraquinone family. BOAA has gained significant attention in the scientific community due to its potential applications in several fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is not fully understood. However, studies have suggested that 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has also been shown to activate certain signaling pathways that induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been shown to have several biochemical and physiological effects. In a study conducted on rats, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone was found to reduce the levels of oxidative stress markers in the liver. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has also been shown to have a protective effect on the liver by reducing the levels of liver enzymes. In another study, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone was found to reduce the levels of glucose in the blood, indicating its potential use as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is also stable and can be stored for long periods without degradation. However, one of the limitations of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone. One of the potential applications of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is in the treatment of cancer. Further studies are needed to investigate the efficacy of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone in different types of cancer. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone can also be studied for its potential use in the treatment of other diseases such as diabetes, inflammation, and liver diseases. Additionally, the synthesis method of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone can be optimized to improve its yield and purity, making it more accessible for research purposes.
Conclusion:
In conclusion, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been extensively studied for its anti-cancer and anti-inflammatory properties. The mechanism of action of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is not fully understood, but studies have suggested that it inhibits the activity of certain enzymes involved in the growth and proliferation of cancer cells. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has several advantages for lab experiments, but its low solubility in water can be a limitation. There are several future directions for the research on 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone, including its potential use in the treatment of cancer, diabetes, inflammation, and liver diseases.
Méthodes De Synthèse
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is synthesized through a multi-step process involving the reaction of anthraquinone with various reagents. The synthesis method of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is complex and requires expertise in organic chemistry. The detailed synthesis process of 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone is beyond the scope of this paper.
Applications De Recherche Scientifique
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has been investigated for its anti-cancer properties. Several studies have reported that 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone has also been studied for its potential use as an anti-inflammatory agent. In a study conducted on rats, 1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone was found to reduce the levels of inflammatory markers in the blood.
Propriétés
Numéro CAS |
14608-27-6 |
|---|---|
Nom du produit |
1-Amino-5-((7-oxo-7H-benz(de)anthracen-3-yl)amino)anthraquinone |
Formule moléculaire |
C31H18N2O3 |
Poids moléculaire |
466.5 g/mol |
Nom IUPAC |
1-amino-5-[(7-oxobenzo[a]phenalen-3-yl)amino]anthracene-9,10-dione |
InChI |
InChI=1S/C31H18N2O3/c32-23-12-4-10-21-27(23)30(35)22-11-5-13-25(28(22)31(21)36)33-24-15-14-17-16-6-1-2-7-18(16)29(34)20-9-3-8-19(24)26(17)20/h1-15,33H,32H2 |
Clé InChI |
GOIRGOFDFRJVMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C4C(=C(C=C3)NC5=CC=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)N)C=CC=C4C2=O |
Autres numéros CAS |
14608-27-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



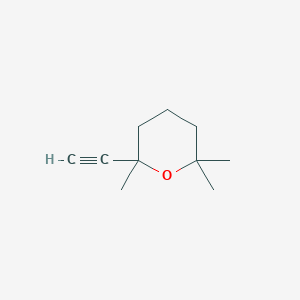

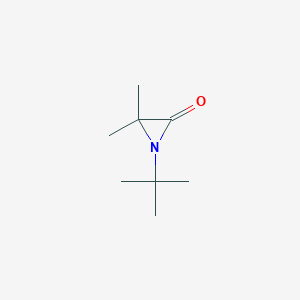


![5-Methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B84183.png)
